molecular formula C13H16ClN3 B1480612 4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole CAS No. 2097996-28-4

4-(chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole

Cat. No. B1480612
CAS RN: 2097996-28-4
M. Wt: 249.74 g/mol
InChI Key: LDWFRMBMTIFUKH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3-phenylbutyl)-1H-1,2,3-triazole, also known as CM-PBT, is a synthetic organic compound that is composed of a triazole ring and a phenylbutyl group. It is a highly versatile compound that has been used for a variety of scientific and industrial applications. CM-PBT is a white crystalline solid with a melting point of 68°C and a molecular weight of 288.8 g/mol. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Triazoles Derivatives : Research includes synthesizing and characterizing biologically active 1,2,4-triazole derivatives (Shukla, Mohan, Vishalakshi, & Chopra, 2014). This involves detailed analysis using techniques like X-ray diffraction and spectroscopy, highlighting the structural and molecular interactions.
  • Energetic Salts Synthesis : Strategies for synthesizing triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole have been studied (Wang, Gao, Ye, & Shreeve, 2007). These compounds show promise due to their thermal stability and high density.

Biological Activity

  • Antibacterial and Antifungal Agents : Novel 1,2,4-triazole derivatives have shown high antibacterial and antifungal activities, offering potential as commercial antibiotics (El-Reedy & Soliman, 2020).
  • Synthesis for Pesticide Application : The synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a key intermediate for preparing pesticides, has been reported, showcasing the practical applications in agriculture (Ying, 2004).

Chemical Properties and Applications

  • Structural Analysis and Molecular Interactions : Studies have been conducted on the physicochemical, thermal, and structural properties of triazole compounds, contributing to understanding their behavior in various conditions (Aouad, Messali, Rezki, Al‐Zaqri, & Warad, 2018).
  • Inhibitory Effects on Biological Receptors : 1-Phenyl-1H-1,2,3-triazoles have been synthesized and examined for their ability to inhibit specific binding to GABA receptors, indicating potential therapeutic applications (Alam, Huang, Ozoe, Matsumura, & Ozoe, 2007).

Gas Phase Properties

  • Study of Gas Phase Properties : Research has been conducted to understand the fundamental properties of 1,2,3-triazoles in the gas phase, which is crucial for various industrial and scientific applications (Wang, Chen, Wang, Shi, & Lee, 2013).

Corrosion Inhibition

properties

IUPAC Name

4-(chloromethyl)-1-(3-phenylbutyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-11(12-5-3-2-4-6-12)7-8-17-10-13(9-14)15-16-17/h2-6,10-11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWFRMBMTIFUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=C(N=N1)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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